molecular formula C14H20ClN3O2 B2355979 Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate CAS No. 1415812-58-6

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

Cat. No.: B2355979
CAS No.: 1415812-58-6
M. Wt: 297.78
InChI Key: HWAUKXAIGCXMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2. It is a solid substance that is used in various scientific research applications. The compound contains a piperidine ring substituted with a tert-butyl ester group and a 6-chloropyrazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate typically involves the reaction of 6-chloropyrazine with piperidine derivatives. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrazinyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-[(4-chlorobenzyl)amino]-1-piperidinecarboxylate
  • Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-chloropyrazinyl group allows for unique interactions with molecular targets, making it valuable in research and development.

Properties

IUPAC Name

tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-9-12(15)17-11/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAUKXAIGCXMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.